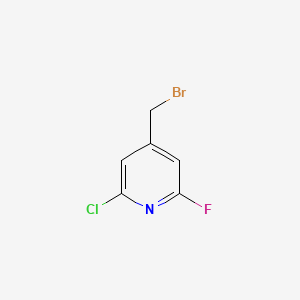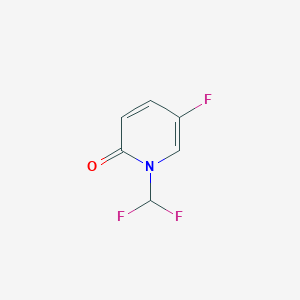
(S)-4-Hydroxy-3-methylcyclohex-2-enone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Hydroxy-3-methylcyclohex-2-enone is an organic compound with a unique structure that includes a hydroxyl group and a methyl group attached to a cyclohexenone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Hydroxy-3-methylcyclohex-2-enone typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone as the primary starting material.
Methylation: The methyl group is introduced via a methylation reaction, often using methyl iodide (CH₃I) and a base like potassium carbonate (K₂CO₃).
Cyclization: The final step involves cyclization to form the cyclohexenone ring, which can be facilitated by acidic or basic conditions depending on the specific synthetic route.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and reagents are carefully selected to ensure high efficiency and minimal by-products.
化学反応の分析
Types of Reactions
(S)-4-Hydroxy-3-methylcyclohex-2-enone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form different alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products
Oxidation: Formation of ketones
Reduction: Formation of alcohols
Substitution: Formation of halogenated compounds
科学的研究の応用
(S)-4-Hydroxy-3-methylcyclohex-2-enone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (S)-4-Hydroxy-3-methylcyclohex-2-enone involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Antioxidant Activity: The hydroxyl group contributes to its antioxidant properties by scavenging free radicals and reducing oxidative stress.
類似化合物との比較
Similar Compounds
4-Hydroxycyclohexanone: Lacks the methyl group, resulting in different chemical properties.
3-Methylcyclohexanone: Lacks the hydroxyl group, affecting its reactivity and applications.
Cyclohex-2-enone: Lacks both the hydroxyl and methyl groups, making it less versatile.
特性
分子式 |
C7H10O2 |
|---|---|
分子量 |
126.15 g/mol |
IUPAC名 |
(4S)-4-hydroxy-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-5-4-6(8)2-3-7(5)9/h4,7,9H,2-3H2,1H3/t7-/m0/s1 |
InChIキー |
WKQJUGGDSJNWNG-ZETCQYMHSA-N |
異性体SMILES |
CC1=CC(=O)CC[C@@H]1O |
正規SMILES |
CC1=CC(=O)CCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


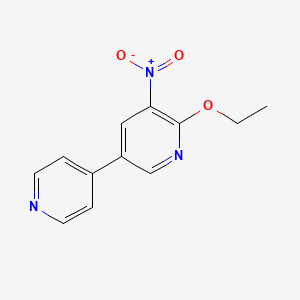
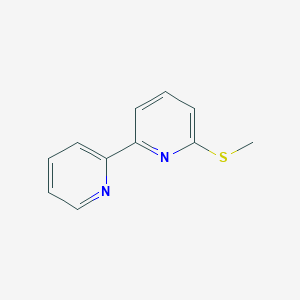
![1-Oxetan-3-yl-1H-[1,2,3]triazol-4-ylamine](/img/structure/B13132847.png)
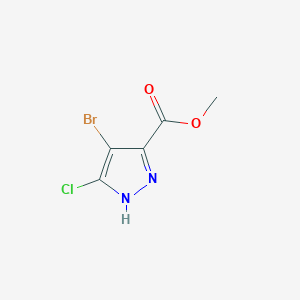
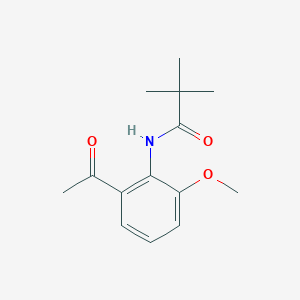
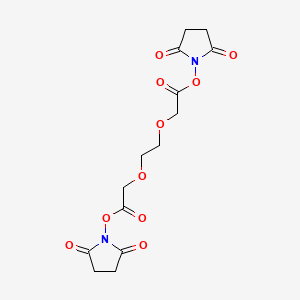
![(18S)-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13132873.png)
